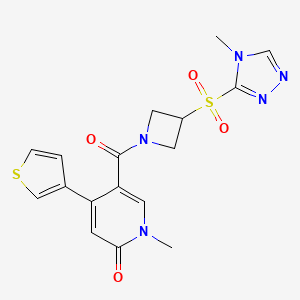
1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H17N5O4S2 and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one is a complex organic molecule featuring multiple pharmacologically relevant moieties. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on current research findings.
Structure and Synthesis
The molecular structure of the compound is characterized by a pyridine core substituted with a thiophene group and an azetidine ring containing a triazole moiety. The synthesis typically involves multi-step reactions that integrate various functional groups to achieve the final product.
Synthesis Overview
- Starting Materials : 4-methyl-4H-1,2,4-triazole, thiophene derivatives, and azetidine precursors.
- Methodology :
- Step 1 : Formation of the azetidine ring through cyclization reactions.
- Step 2 : Introduction of the triazole and thiophene groups via coupling reactions.
- Step 3 : Final modifications to achieve the desired substitution pattern.
Antimicrobial Activity
Research indicates that compounds containing the triazole and azetidine frameworks exhibit significant antimicrobial properties. For instance, derivatives of azetidinones have shown effectiveness against various bacterial strains such as E. coli and S. aureus .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| Azetidinone Derivative | E. coli | 12.5 |
| Azetidinone Derivative | S. aureus | 15.0 |
Anticancer Activity
Studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives have been tested against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 17.50 - 65.41 |
| NCI-H460 | 15.42 - 61.05 |
| HeLa | 14.62 - 59.24 |
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition, particularly in pathways relevant to cancer metabolism and microbial resistance mechanisms. Compounds with triazole rings have been noted for their ability to inhibit specific enzymes involved in these processes.
Case Studies
-
Antimicrobial Efficacy :
A study by Mistry et al. highlighted the synthesis of azetidinone derivatives and their evaluation against various pathogens, showing promising results for new antibiotic development . -
Anticancer Potential :
Research conducted on related triazole-containing compounds revealed significant anticancer activity across several cell lines, indicating potential for further development into therapeutic agents .
Eigenschaften
IUPAC Name |
1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]-4-thiophen-3-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-20-8-14(13(5-15(20)23)11-3-4-27-9-11)16(24)22-6-12(7-22)28(25,26)17-19-18-10-21(17)2/h3-5,8-10,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJBGPJXJWTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













